molecular formula C18H20N2O3 B5883649 N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide

N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide

Cat. No. B5883649
M. Wt: 312.4 g/mol
InChI Key: IABBOIUXNOIIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide, commonly known as PB28, is a novel compound that belongs to the family of selective androgen receptor modulators (SARMs). It was developed as a potential therapeutic agent for the treatment of various diseases, including muscle wasting, osteoporosis, and prostate cancer. PB28 has gained significant attention in recent years due to its unique pharmacological properties and potential clinical applications.

Mechanism of Action

PB28 exerts its effects by selectively binding to androgen receptors in muscle and bone tissues. This leads to an increase in protein synthesis and muscle mass, as well as an increase in bone density. PB28 has a high affinity for androgen receptors, which allows it to selectively activate these receptors without affecting other tissues in the body.
Biochemical and Physiological Effects:
PB28 has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase muscle mass and bone density, improve physical performance, and reduce the risk of osteoporosis. PB28 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

PB28 has several advantages as a research tool. It is a highly selective androgen receptor modulator, which allows researchers to study the effects of androgen receptor activation in specific tissues. PB28 is also relatively easy to synthesize, which makes it readily available for research purposes. However, PB28 has several limitations as a research tool. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, PB28 is not currently approved for human use, which limits its potential clinical applications.

Future Directions

There are several potential future directions for research on PB28. One area of research could focus on the development of new and improved synthesis methods for PB28, which could make it more readily available for research purposes. Another area of research could focus on the long-term effects of PB28, particularly in the areas of muscle and bone health. Finally, future research could focus on the potential clinical applications of PB28, particularly in the treatment of muscle wasting, osteoporosis, and prostate cancer.

Synthesis Methods

The synthesis of PB28 involves a multistep process that includes the coupling of 4-aminophenol with phenoxyacetic acid, followed by the formation of the amide bond between the resulting intermediate and butyric acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The synthesis of PB28 is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

PB28 has been extensively studied for its potential therapeutic applications in various diseases, including muscle wasting, osteoporosis, and prostate cancer. It has been shown to selectively activate androgen receptors in muscle and bone tissues, leading to an increase in muscle mass and bone density. PB28 has also been shown to inhibit the growth of prostate cancer cells, making it a promising candidate for the treatment of this disease.

properties

IUPAC Name

N-[4-[(2-phenoxyacetyl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-6-17(21)19-14-9-11-15(12-10-14)20-18(22)13-23-16-7-4-3-5-8-16/h3-5,7-12H,2,6,13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABBOIUXNOIIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(phenoxyacetyl)amino]phenyl}butanamide

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